Cas no 881636-77-7 (2-amino-3-hydroxy-4-(methylsulfanyl)butanoic acid)
2-amino-3-hydroxy-4-(methylsulfanyl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-hydroxy-4-(methylsulfanyl)butanoic acid
- Threonine, 4-(methylthio)-
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- Inchi: 1S/C5H11NO3S/c1-10-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m1/s1
- InChI Key: GFJWMGGGLQICCP-DMTCNVIQSA-N
- SMILES: C(O)(=O)[C@H]([C@H](O)CSC)N
Experimental Properties
- Density: 1.358±0.06 g/cm3(Predicted)
- Boiling Point: 421.7±45.0 °C(Predicted)
- pka: 2.09±0.10(Predicted)
2-amino-3-hydroxy-4-(methylsulfanyl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1868062-1g |
2-amino-3-hydroxy-4-(methylsulfanyl)butanoic acid |
881636-77-7 | 1g |
$1256.0 | 2023-09-18 | ||
| Enamine | EN300-1868062-5g |
2-amino-3-hydroxy-4-(methylsulfanyl)butanoic acid |
881636-77-7 | 5g |
$3645.0 | 2023-09-18 | ||
| Enamine | EN300-1868062-10g |
2-amino-3-hydroxy-4-(methylsulfanyl)butanoic acid |
881636-77-7 | 10g |
$5405.0 | 2023-09-18 | ||
| Enamine | EN300-1868062-0.05g |
2-amino-3-hydroxy-4-(methylsulfanyl)butanoic acid |
881636-77-7 | 0.05g |
$1056.0 | 2023-09-18 | ||
| Enamine | EN300-1868062-0.1g |
2-amino-3-hydroxy-4-(methylsulfanyl)butanoic acid |
881636-77-7 | 0.1g |
$1106.0 | 2023-09-18 | ||
| Enamine | EN300-1868062-0.25g |
2-amino-3-hydroxy-4-(methylsulfanyl)butanoic acid |
881636-77-7 | 0.25g |
$1156.0 | 2023-09-18 | ||
| Enamine | EN300-1868062-0.5g |
2-amino-3-hydroxy-4-(methylsulfanyl)butanoic acid |
881636-77-7 | 0.5g |
$1207.0 | 2023-09-18 | ||
| Enamine | EN300-1868062-1.0g |
2-amino-3-hydroxy-4-(methylsulfanyl)butanoic acid |
881636-77-7 | 1g |
$1256.0 | 2023-06-01 | ||
| Enamine | EN300-1868062-2.5g |
2-amino-3-hydroxy-4-(methylsulfanyl)butanoic acid |
881636-77-7 | 2.5g |
$2464.0 | 2023-09-18 | ||
| Enamine | EN300-1868062-5.0g |
2-amino-3-hydroxy-4-(methylsulfanyl)butanoic acid |
881636-77-7 | 5g |
$3645.0 | 2023-06-01 |
2-amino-3-hydroxy-4-(methylsulfanyl)butanoic acid Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 2-amino-3-hydroxy-4-(methylsulfanyl)butanoic acid
Introduction to 2-amino-3-hydroxy-4-(methylsulfanyl)butanoic acid (CAS No. 881636-77-7) and Its Emerging Applications in Chemical Biology
2-amino-3-hydroxy-4-(methylsulfanyl)butanoic acid, identified by the chemical identifier CAS No. 881636-77-7, is a structurally unique amino acid derivative that has garnered significant attention in the field of chemical biology due to its distinct pharmacological properties and potential therapeutic applications. This compound, characterized by its amino, hydroxyl, and methylsulfanyl functional groups, exhibits a complex interplay of chemical reactivity that makes it a valuable scaffold for drug design and biomolecular research.
The molecular structure of 2-amino-3-hydroxy-4-(methylsulfanyl)butanoic acid positions it as a versatile building block for synthesizing novel bioactive molecules. Its bifunctional nature, combining both basic and acidic properties, allows for interactions with a wide range of biological targets. Recent studies have highlighted its role in modulating enzyme activity and cellular signaling pathways, making it a promising candidate for further exploration in medicinal chemistry.
In the realm of drug discovery, 2-amino-3-hydroxy-4-(methylsulfanyl)butanoic acid has been investigated for its potential in developing treatments for various diseases, including metabolic disorders and inflammatory conditions. The presence of the methylsulfanyl group introduces a unique sulfur-based moiety that can participate in redox reactions, which are critical for maintaining cellular homeostasis. This feature has prompted researchers to explore its efficacy in antioxidant therapies and as a component in enzyme inhibitors.
One of the most compelling aspects of 2-amino-3-hydroxy-4-(methylsulfanyl)butanoic acid is its ability to serve as a chiral center in pharmaceutical intermediates. The enantiomeric purity of this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of derived drugs. Advanced synthetic methodologies have enabled the production of high-purity enantiomers, which are essential for achieving optimal therapeutic outcomes. These advancements align with the growing emphasis on precision medicine, where tailored molecular structures are designed to target specific biological pathways.
Recent breakthroughs in computational chemistry have further enhanced the understanding of 2-amino-3-hydroxy-4-(methylsulfanyl)butanoic acid's interactions with biological targets. Molecular docking studies have revealed its potential binding affinity to various enzymes and receptors, suggesting its utility in developing small-molecule modulators. These insights have been instrumental in guiding experimental designs aimed at optimizing drug-like properties such as solubility, bioavailability, and metabolic stability.
The compound's structural features also make it an attractive candidate for material science applications beyond pharmaceuticals. For instance, its ability to form stable complexes with metal ions has been explored in the development of novel catalysts and functional materials. These interdisciplinary applications underscore the broad utility of 2-amino-3-hydroxy-4-(methylsulfanyl)butanoic acid as a chemical entity that bridges multiple scientific domains.
As research continues to uncover new functionalities of 2-amino-3-hydroxy-4-(methylsulfanyl)butanoic acid, collaborations between academic institutions and pharmaceutical companies are expected to intensify. Such partnerships will facilitate the translation of laboratory findings into clinical applications, ensuring that the therapeutic potential of this compound is fully realized. The integration of cutting-edge technologies, such as high-throughput screening and artificial intelligence-driven drug design platforms, will further accelerate the development pipeline.
The safety profile of 2-amino-3-hydroxy-4-(methylsulfanyl)butanoic acid is another critical consideration in its application landscape. Preliminary toxicological studies have indicated that the compound exhibits low toxicity at physiological concentrations, which bodes well for its future use in therapeutic contexts. However, comprehensive safety assessments remain essential to establish appropriate dosing regimens and minimize potential adverse effects.
In conclusion, 2-amino-3-hydroxy-4-(methylsulfanyl)butanoic acid (CAS No. 881636-77-7) represents a compelling example of how structurally diverse amino acid derivatives can contribute to advancements in chemical biology and drug discovery. Its unique combination of functional groups, coupled with emerging research findings, positions it as a cornerstone compound for future investigations. As scientific understanding evolves, so too will the applications and implications of this remarkable molecule.
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